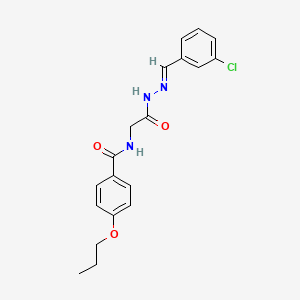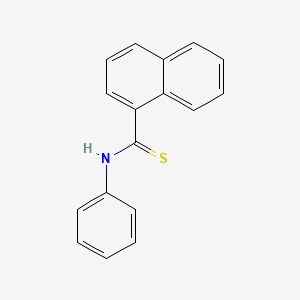![molecular formula C19H21BrN2O2 B12009146 2-(3-bromophenoxy)-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide](/img/structure/B12009146.png)
2-(3-bromophenoxy)-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-BROMO-PHENOXY)-ACETIC ACID (4-TERT-BUTYL-BENZYLIDENE)-HYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring both a bromophenoxy group and a tert-butyl-benzylidene hydrazide moiety, suggests potential for interesting chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-BROMO-PHENOXY)-ACETIC ACID (4-TERT-BUTYL-BENZYLIDENE)-HYDRAZIDE typically involves multiple steps:
Synthesis of 3-Bromo-Phenoxyacetic Acid: This can be achieved by reacting 3-bromophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of Hydrazide: The 3-bromo-phenoxyacetic acid is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: Finally, the hydrazide is condensed with 4-tert-butylbenzaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the hydrazide, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction could produce amines.
科学的研究の応用
Chemistry
In chemistry, 2-(3-BROMO-PHENOXY)-ACETIC ACID (4-TERT-BUTYL-BENZYLIDENE)-HYDRAZIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
The compound may exhibit biological activity, such as antimicrobial or anticancer properties, due to the presence of the hydrazide moiety. Researchers can explore its potential as a lead compound for drug development.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential. The hydrazide group is known to interact with biological targets, making it a candidate for drug design.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-(3-BROMO-PHENOXY)-ACETIC ACID (4-TERT-BUTYL-BENZYLIDENE)-HYDRAZIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
2-(4-Chlorophenoxy)-Acetic Acid Hydrazide: Similar structure but with a chlorine atom instead of bromine.
2-(3-Bromophenoxy)-Acetic Acid Hydrazide: Lacks the tert-butyl-benzylidene group.
4-Tert-Butylbenzaldehyde Hydrazone: Contains the hydrazone linkage but lacks the phenoxyacetic acid moiety.
Uniqueness
The uniqueness of 2-(3-BROMO-PHENOXY)-ACETIC ACID (4-TERT-BUTYL-BENZYLIDENE)-HYDRAZIDE lies in its combined structural features, which may confer distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C19H21BrN2O2 |
|---|---|
分子量 |
389.3 g/mol |
IUPAC名 |
2-(3-bromophenoxy)-N-[(E)-(4-tert-butylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H21BrN2O2/c1-19(2,3)15-9-7-14(8-10-15)12-21-22-18(23)13-24-17-6-4-5-16(20)11-17/h4-12H,13H2,1-3H3,(H,22,23)/b21-12+ |
InChIキー |
SWKNYGFFDZEAOY-CIAFOILYSA-N |
異性体SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)COC2=CC(=CC=C2)Br |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)COC2=CC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12009080.png)
![5-(4-methoxyphenyl)-4-{[(E)-(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12009089.png)
![[2-methoxy-4-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate](/img/structure/B12009097.png)
![N-(2-chlorophenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12009103.png)

![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B12009113.png)


![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-fluorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12009135.png)
![5-(4-chlorophenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12009142.png)

